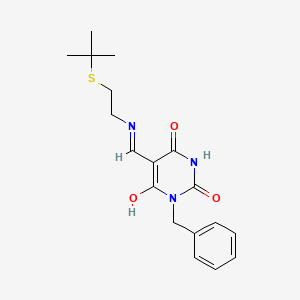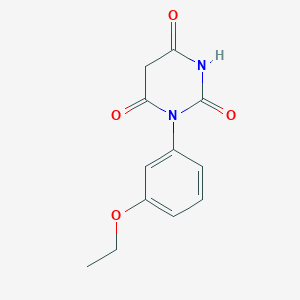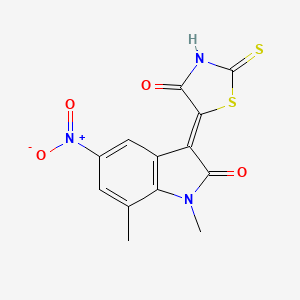
1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Métodos De Preparación
The synthesis of 1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl group, the tert-butylsulfanylethyliminomethyl group, and the hydroxyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may employ flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group. Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and catalysts. .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives with different substituents. For example:
- 1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione vs1-Benzyl-5-(2-methylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione : The presence of the tert-butyl group can enhance lipophilicity and biological activity .
- This compound vs1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-methoxypyrimidine-2,4-dione : The hydroxyl group can be replaced with a methoxy group, affecting the compound’s reactivity and biological properties .
Propiedades
IUPAC Name |
1-benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)25-10-9-19-11-14-15(22)20-17(24)21(16(14)23)12-13-7-5-4-6-8-13/h4-8,11,23H,9-10,12H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYUCVVRABWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B4948486.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![(2Z)-5-methyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4948505.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4948519.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol](/img/structure/B4948531.png)
![2-(piperazin-1-yl)-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethanamine](/img/structure/B4948536.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)

![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(3,4-dimethoxyphenyl)ethanone hydrobromide](/img/structure/B4948567.png)
methyl]amine](/img/structure/B4948574.png)

